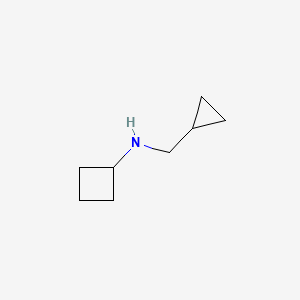
N-(cyclopropylmethyl)cyclobutanamine
Vue d'ensemble
Description
N-(cyclopropylmethyl)cyclobutanamine is an organic compound with the molecular formula C8H15N. It is a cyclobutanamine derivative where the amine group is substituted with a cyclopropylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(cyclopropylmethyl)cyclobutanamine involves the reaction of cyclopropylboronic acid with primary or secondary amines in the presence of copper(II) acetate, 2,2’-bipyridine, and sodium carbonate or sodium bicarbonate in dichloroethane under an air atmosphere . This method yields the corresponding N-cyclopropyl derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound can involve the hydrogenation of cyclopropyl formaldehyde with an appropriate amine in the presence of an acid and a catalyst . This method is advantageous due to its low cost, clean production, high yield, and simple operation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)cyclobutanamine involves its interaction with molecular targets through its amine group. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the context of its application, such as in drug development or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group attached to an amine.
Cyclobutanamine: A compound with a cyclobutane ring attached to an amine group.
N-cyclopropylmethyl aniline: A compound with a cyclopropylmethyl group attached to an aniline.
Uniqueness
N-(cyclopropylmethyl)cyclobutanamine is unique due to the presence of both a cyclopropylmethyl group and a cyclobutane ring, which confer distinct reactivity and steric properties. This makes it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry and biology .
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQMVGFLONYGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Methylbenzo[d]oxazol-5-yl)methanamine hydrochloride](/img/structure/B1422202.png)
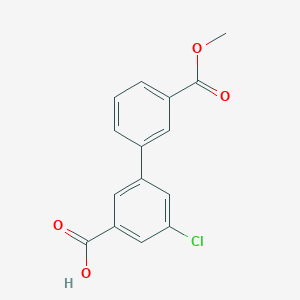
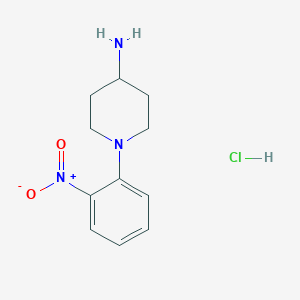
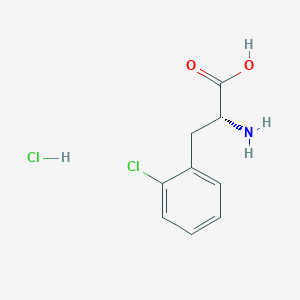
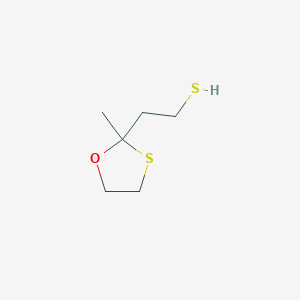
![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)
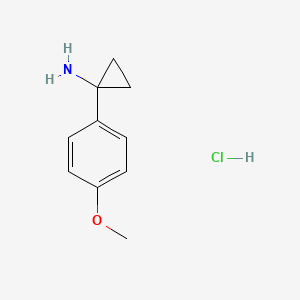
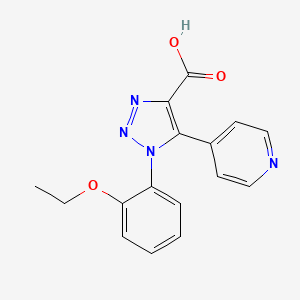
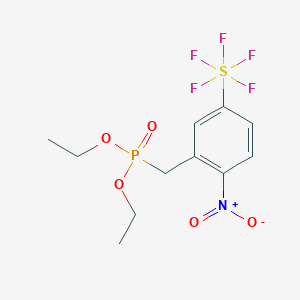
![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)
![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
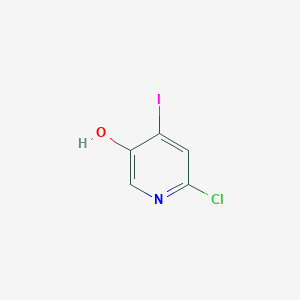
![Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1422223.png)

